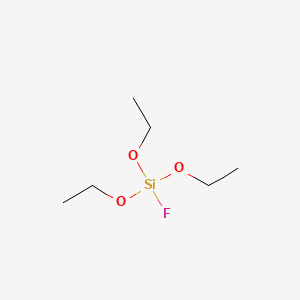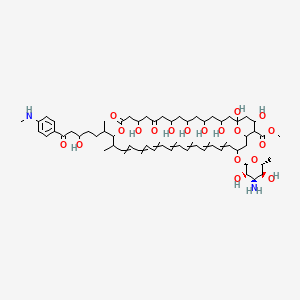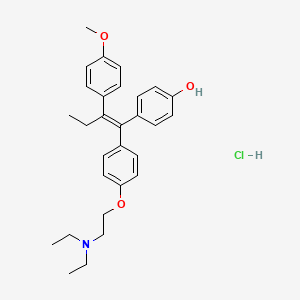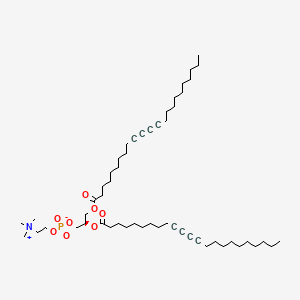
三乙氧基氟硅烷
描述
Triethoxyfluorosilane is an organosilicon compound with the chemical formula Si(C₂H₅O)₃F. It is a colorless liquid that is primarily used as a precursor in the synthesis of various silicon-based materials. The presence of both ethoxy and fluorine groups in its structure makes it a versatile reagent in chemical synthesis and material science.
科学研究应用
Triethoxyfluorosilane has a wide range of applications in scientific research:
Material Science: Used in the fabrication of hydrophobic zeolites and as a precursor for silicon-based materials.
Photocatalysis: Employed as a support for titanium dioxide photocatalysts, enhancing the efficiency of photocatalytic degradation of organic compounds.
Surface Modification: Utilized to modify the surface properties of materials, imparting hydrophobicity and improving chemical resistance.
作用机制
Target of Action
Triethoxyfluorosilane (CAS 358-60-1) is a versatile compound that primarily targets surfaces and materials in various fields due to its unique properties and reactivity . It is commonly used in the field of chemical synthesis and surface modification .
Mode of Action
Triethoxyfluorosilane interacts with its targets through a process of substitution, hydrolysis, and condensation . The mechanism of action involves the substitution of the ethoxy groups with other functional groups, resulting in the desired product . In surface modification processes, it forms a thin layer of fluorosilane on the surface, which repels water and oils .
Biochemical Pathways
It can enhance the efficiency of deposited TiO2 for the photocatalytic degradation of organics diluted in water .
Result of Action
The result of Triethoxyfluorosilane’s action is the formation of various organofluorosilane compounds in chemical synthesis . In surface modification, it results in enhanced hydrophobicity and oleophobicity of surfaces . When used as a support for TiO2 photocatalysts, it can enhance the efficiency of photocatalytic degradation of organics diluted in water .
Action Environment
The action of Triethoxyfluorosilane can be influenced by environmental factors. For instance, its hydrolysis and condensation reactions require peculiar experimental control . Furthermore, its storage conditions can impact its stability and efficacy. It is sensitive to moisture and should be stored in a cool, dry place .
生化分析
Biochemical Properties
Triethoxyfluorosilane plays a significant role in biochemical reactions, particularly in the modification of surfaces to enhance hydrophobicity. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The ethoxy groups in triethoxyfluorosilane can hydrolyze to form silanol groups, which can then react with hydroxyl groups on the surface of biomolecules, leading to the formation of stable Si-O bonds . This interaction is crucial in the immobilization of enzymes on surfaces, enhancing their stability and activity.
Cellular Effects
Triethoxyfluorosilane has been shown to influence cellular processes by modifying the surface properties of cells. It can enhance the hydrophobicity of cell surfaces, which can affect cell adhesion, proliferation, and signaling pathways . The modification of cell surfaces with triethoxyfluorosilane can lead to changes in gene expression and cellular metabolism, as cells adapt to the altered surface properties. This compound has been used in the development of hydrophobic coatings for biomedical applications, where it can influence cell behavior and function.
Molecular Mechanism
The molecular mechanism of triethoxyfluorosilane involves its hydrolysis to form silanol groups, which can then react with hydroxyl groups on biomolecules. This reaction leads to the formation of stable Si-O bonds, which are crucial for the immobilization of enzymes and other biomolecules on surfaces . Triethoxyfluorosilane can also interact with proteins and enzymes through non-covalent interactions, such as hydrogen bonding and van der Waals forces, further stabilizing the immobilized biomolecules and enhancing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triethoxyfluorosilane can change over time due to its stability and degradation. Triethoxyfluorosilane is sensitive to moisture and can hydrolyze rapidly in the presence of water, leading to the formation of silanol groups . Over time, the hydrolyzed product can further condense to form siloxane bonds, which can affect the stability and activity of immobilized biomolecules. Long-term studies have shown that the hydrophobic properties of surfaces modified with triethoxyfluorosilane can be maintained for extended periods, although some degradation may occur .
Dosage Effects in Animal Models
The effects of triethoxyfluorosilane in animal models can vary with different dosages. At low doses, triethoxyfluorosilane can enhance the hydrophobicity of surfaces without causing significant toxic effects. At high doses, it can lead to adverse effects, including toxicity and inflammation . Studies have shown that the threshold for toxic effects varies depending on the animal model and the route of administration. It is important to carefully control the dosage to avoid adverse effects while achieving the desired hydrophobic properties.
Metabolic Pathways
Triethoxyfluorosilane is involved in metabolic pathways related to its hydrolysis and condensation reactions. The hydrolysis of triethoxyfluorosilane leads to the formation of silanol groups, which can further condense to form siloxane bonds . These reactions are catalyzed by enzymes such as esterases and hydrolases, which facilitate the breakdown of the ethoxy groups. The metabolic flux of triethoxyfluorosilane can affect the levels of metabolites involved in these pathways, influencing the overall metabolic activity of cells.
Transport and Distribution
Within cells and tissues, triethoxyfluorosilane is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The distribution of triethoxyfluorosilane within cells can affect its localization and accumulation, influencing its overall activity and function. Studies have shown that triethoxyfluorosilane can accumulate in specific cellular compartments, where it can exert its effects on biomolecules and cellular processes.
Subcellular Localization
The subcellular localization of triethoxyfluorosilane is influenced by its interactions with targeting signals and post-translational modifications. Triethoxyfluorosilane can be directed to specific compartments or organelles within cells through the recognition of targeting signals on biomolecules . These signals can include specific amino acid sequences or structural motifs that direct the localization of triethoxyfluorosilane to desired subcellular locations. The localization of triethoxyfluorosilane can affect its activity and function, as it interacts with biomolecules within specific cellular environments.
准备方法
Synthetic Routes and Reaction Conditions: Triethoxyfluorosilane can be synthesized through the reaction of silicon tetrafluoride with ethanol. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product:
SiF4+3C2H5OH→Si(C2H5O)3F+3HF
Industrial Production Methods: In industrial settings, the production of triethoxyfluorosilane often involves the use of silicon tetrafluoride gas and ethanol in a continuous flow reactor. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product.
Types of Reactions:
Substitution Reactions: Triethoxyfluorosilane can undergo substitution reactions where the ethoxy groups are replaced by other nucleophiles. For example, it can react with water to form silicon dioxide and ethanol.
In the presence of moisture, triethoxyfluorosilane hydrolyzes to form silicon dioxide and ethanol:Hydrolysis: Si(C2H5O)3F+3H2O→SiO2+3C2H5OH+HF
Common Reagents and Conditions:
Water: Used in hydrolysis reactions.
Alcohols: Can be used to replace ethoxy groups with other alkoxy groups.
Major Products Formed:
Silicon Dioxide: Formed during hydrolysis.
Ethanol: A byproduct of hydrolysis and substitution reactions.
相似化合物的比较
Triethoxysilane: Lacks the fluorine atom, making it less reactive in certain applications.
Trimethoxyfluorosilane: Contains methoxy groups instead of ethoxy groups, which can affect the reactivity and solubility of the compound.
Uniqueness: Triethoxyfluorosilane is unique due to the presence of both ethoxy and fluorine groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over surface properties and chemical reactivity.
属性
IUPAC Name |
triethoxy(fluoro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15FO3Si/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYIJOWQJOQFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)(OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15FO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075233 | |
| Record name | Silane, triethoxyfluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358-60-1 | |
| Record name | Triethoxyfluorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, triethoxyfluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxyfluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxyfluorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B1226243.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1226244.png)

![2-[3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-(1-adamantyl)acetate](/img/structure/B1226246.png)
![2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide](/img/structure/B1226250.png)
![5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine](/img/structure/B1226252.png)







